Tetrapentylammonium methanesulfonate
Description
Tetrapentylammonium methanesulfonate (TPAMS) is a quaternary ammonium salt comprising a tetrapentylammonium cation paired with a methanesulfonate anion. Structurally, the compound is characterized by four pentyl chains attached to a central nitrogen atom, forming a bulky cation that influences its physicochemical properties, such as solubility, thermal stability, and ionic conductivity. The methanesulfonate (CH₃SO₃⁻) anion, a weakly coordinating counterion, enhances its utility in applications requiring low nucleophilicity and high thermal stability, such as electrolytes in electrochemical devices or stabilizers for polyoxometalate complexes under extreme conditions .
TPAMS is typically synthesized via metathesis reactions between tetrapentylammonium halides and methanesulfonic acid salts. Its crystalline form, hygroscopic nature, and stability at elevated temperatures (up to 400 K) make it suitable for high-temperature material synthesis . However, detailed physicochemical data (e.g., exact melting point, solubility in common solvents) for TPAMS are sparse in the literature, necessitating extrapolation from structurally analogous compounds like tetrabutylammonium methanesulfonate (TBAMS) .
Properties
CAS No. |
113369-05-4 |
|---|---|
Molecular Formula |
C21H47NO3S |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
methanesulfonate;tetrapentylazanium |
InChI |
InChI=1S/C20H44N.CH4O3S/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-5(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
BRILRNUCXDTOGA-UHFFFAOYSA-M |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Chain Length
Quaternary ammonium salts vary in alkyl chain length, significantly affecting their properties:
- Key Observations: Longer alkyl chains (e.g., pentyl vs. methyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar solvents . TPAMS’s bulky cation likely lowers ionic conductivity compared to shorter-chain analogs like TBAMS but improves stability in high-temperature environments .
Counterion Effects
The counterion’s identity critically influences reactivity and stability:
- Key Observations :
Thermal and Chemical Stability
- TPAMS : Demonstrates stability up to 400 K, forming bronze-type materials under high pressure (8 GPa), a behavior shared by other polyoxometalate salts .
- TBAMS : Stable at 2–8°C storage but decomposes above 150°C, limiting high-temperature applications .
- Tetramethylammonium nitrate : Highly hygroscopic and thermally unstable, decomposing explosively above 200°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
